molecular formula C9H15F2NO3 B592232 Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1434141-81-7

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B592232
CAS No.: 1434141-81-7
M. Wt: 223.22
InChI Key: MKRJRMARSARGCB-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO3 and a molecular weight of 223.22 g/mol . It is a solid compound that is often used in various chemical and pharmaceutical research applications.

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements for the compound are H315 and H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Mechanism of Action

Target of Action

This compound is often used as a reagent or intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reaction or pathway it is involved in.

Mode of Action

The mode of action of Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is also dependent on the specific reaction or pathway it is involved in. As an intermediate, it likely interacts with other molecules to facilitate the formation of more complex compounds .

Biochemical Pathways

It is known that this compound is involved in organic synthesis reactions , which could potentially impact a wide range of biochemical pathways.

Result of Action

As a reagent or intermediate in organic synthesis, its primary function is likely to facilitate the formation of more complex compounds .

Action Environment

This compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors are critical for maintaining the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine with a suitable carboxylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the fluorine atoms can lead to various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRJRMARSARGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137067
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-81-7
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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